molecular formula C25H25N3O3S B3589207 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B3589207
M. Wt: 447.6 g/mol
InChI Key: FIDNNCCPPWKTAH-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzodioxole moiety, a phenoxyphenyl group, and a tetrahydropyrazinecarbothioamide core. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Attachment of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Construction of the Tetrahydropyrazinecarbothioamide Core: This step may involve the condensation of appropriate amines and thiocarbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The benzodioxole and phenoxyphenyl groups could facilitate binding to hydrophobic pockets, while the tetrahydropyrazinecarbothioamide core might interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-phenyl-1,2,3,6-tetrahydropyridine-2-carboxamide
  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine-2-carboxamide

Uniqueness

The uniqueness of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c32-25(26-20-7-9-22(10-8-20)31-21-4-2-1-3-5-21)28-14-12-27(13-15-28)17-19-6-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDNNCCPPWKTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-PHENOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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